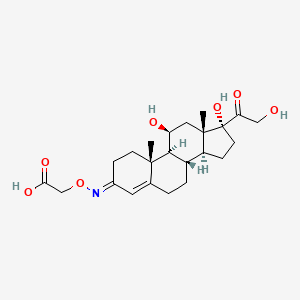
4-(2-Oxopiperidin-1-yl)butanoic acid
Overview
Description
“4-(2-Oxopiperidin-1-yl)butanoic acid” is a chemical compound with the empirical formula C9H15NO3 and a molecular weight of 185.22 . It is a solid substance .
Molecular Structure Analysis
The SMILES string of “4-(2-Oxopiperidin-1-yl)butanoic acid” is O=C1N(CCCC1)CCCC(O)=O . This represents the structure of the molecule in a linear format. For a detailed 3D molecular structure, specialized software or databases would be required.Physical And Chemical Properties Analysis
“4-(2-Oxopiperidin-1-yl)butanoic acid” is a solid substance . More detailed physical and chemical properties such as melting point, boiling point, solubility, etc., were not found in the available data.Scientific Research Applications
Optical Gating of Photosensitive Synthetic Ion Channels
4-oxo-4-(pyren-4-ylmethoxy) butanoic acid demonstrates potential in the optical gating of nanofluidic devices based on synthetic ion channels. The inner surfaces of these channels are modified with photolabile hydrophobic molecules, which can be removed upon irradiation to generate hydrophilic groups. This property is exploited for UV-light-triggered permselective transport of ionic species in aqueous solutions, indicating potential applications in controlled release, sensing, and information processing (Ali et al., 2012).
Fermentative Butanol Production
Butanol, an aliphatic saturated alcohol, serves as an intermediate in chemical synthesis and as a solvent in various industrial applications. Its fermentative production, primarily involving clostridia, is gaining renewed interest due to advances in biotechnology and the demand for renewable resources. This research highlights the potential of using 4-(2-Oxopiperidin-1-yl)butanoic acid-related compounds in the bio-based production of butanol, contributing to sustainable chemical manufacturing (Lee et al., 2008).
TRPV1 Channel Modulators
The compound 4-(Thiophen-2-yl)butanoic acid, identified for its resemblance to the natural ligand capsaicin, contributes to the development of TRPV1 channel modulators. These modulators exhibit potential in activating TRPV1 channels, suggesting applications in therapeutic areas like pain management and neuroprotection, highlighting the medical relevance of derivatives of 4-(2-Oxopiperidin-1-yl)butanoic acid (Aiello et al., 2016).
Urease Inhibition
Novel indole-based hybrid oxadiazole scaffolds with N-(substituted-phenyl)butanamides, derived from 4-(1H-indol-3-yl)butanoic acid, exhibit potent urease inhibitory activity. This research suggests the potential of these compounds in developing therapeutic agents targeting diseases related to urease activity, such as certain types of ulcers and urinary tract infections (Nazir et al., 2018).
Safety and Hazards
properties
IUPAC Name |
4-(2-oxopiperidin-1-yl)butanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H15NO3/c11-8-4-1-2-6-10(8)7-3-5-9(12)13/h1-7H2,(H,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZFABTULRPMUZDB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C(=O)C1)CCCC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H15NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30511250 | |
| Record name | 4-(2-Oxopiperidin-1-yl)butanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30511250 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
185.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(2-Oxopiperidin-1-yl)butanoic acid | |
CAS RN |
82360-26-7 | |
| Record name | 4-(2-Oxopiperidin-1-yl)butanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30511250 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.















![6-Methoxybenzo[B]thiophen-3(2H)-one](/img/structure/B1601665.png)
